molecular formula C₉H₁₀D₄O B1160443 trans,trans-2,4-Nonadienal-D4

trans,trans-2,4-Nonadienal-D4

Cat. No.: B1160443
M. Wt: 142.23
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

trans,trans-2,4-Nonadienal-D4 is a deuterated analog of the unsaturated aldehyde trans,trans-2,4-nonadienal. Key properties include:

  • Molecular Formula: C₉H₁₀D₄O
  • Molecular Weight: 142.24 g/mol
  • CAS Number (unlabelled): 5910-87-2 .

This compound is widely used in research as a stable isotope-labeled internal standard for tracking oxidation products in lipid-rich systems or studying flavor chemistry. Its non-deuterated form is naturally occurring in plant volatiles (e.g., cucumber, violet leaves, and mango) and contributes to the "beany" flavor in soybeans due to lipid oxidation . In industrial applications, it serves as a flavor enhancer in foods (e.g., fish, tea, beer) and exhibits antimicrobial properties .

Properties

Molecular Formula

C₉H₁₀D₄O

Molecular Weight

142.23

Synonyms

(2E,4E)-2,4-Nonadienal-D4;  (E,E)-2,4-Nonadienal-D4;  (2E,4E)-2,4-Nonadienal-D4;  (2E,4E)-Nona-2,4-dienal-D4;  (2E,4E)-Nonadienal-D4;  (E,E)-2,4-Nonadien-1-al-D4;  trans-2,trans-4-Nonadienal-D4

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Differences

The table below summarizes key structural and functional differences between trans,trans-2,4-nonadienal-D4 and related aldehydes:

Compound Molecular Formula Molecular Weight CAS Number Key Roles & Occurrence References
This compound C₉H₁₀D₄O 142.24 Pending (deuterated) Isotopic tracer in oxidation studies; flavor chemistry research.
trans,trans-2,4-Decadienal C₁₀H₁₆O 152.23 25152-84-5 PAH precursor in canned meats; contributes to ham flavor; significant in oxidized oils; forms DNA adducts.
trans,trans-2,4-Heptadienal C₇H₁₀O 110.15 4313-07-5 Oxidation marker in seed oils; substrate for alcohol oxidases due to conjugated double bonds.
trans-2-Nonenal C₉H₁₆O 140.23 18829-56-6 Contributor to ham and oxidized oil flavors; single double bond reduces reactivity compared to dienals.
Hexanal C₆H₁₂O 100.16 66-25-1 Saturated aldehyde; common oxidation product; hexanal:nonanal ratio used to monitor lipid oxidation.

Reactivity and Stability

  • Conjugation Effects: Compounds with conjugated double bonds (e.g., trans,trans-2,4-nonadienal, decadienal) exhibit higher enzymatic reactivity. For example, trans,trans-2,4-hexadienol is oxidized 12–23 times faster than mono-unsaturated analogs .
  • Oxidation Stability: trans,trans-2,4-Nonadienal is a primary product of linoleic acid oxidation, while decadienal forms during advanced oxidation stages. The deuterated form (Nonadienal-D4) may exhibit slower reaction kinetics due to isotopic effects .
  • Toxicity: Decadienal is studied for its genotoxicity (forms DNA adducts) and is regulated in food safety assessments .

Flavor and Odor Contributions

  • Nonadienal: Imparts "cucumber-like" or "beany" notes in soybeans and plant extracts .
  • Decadienal : Contributes to "fried" or "fatty" aromas in cooked meats and oxidized oils .
  • Receptor Specificity: Both Nonadienal and Decadienal activate olfactory receptors (e.g., MOR263-3 in mice), but Decadienal has a broader detection range .

Food Chemistry

  • Nonadienal and Decadienal are critical markers for lipid oxidation in oils and meats. Decadienal correlates with PAH formation in sterilized meats, while Nonadienal signals early-stage oxidation .
  • In soybean products, Nonadienal is a key off-flavor compound formed via lipoxygenase activity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.